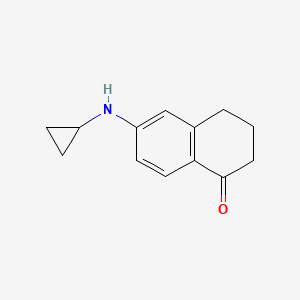
6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that features a cyclopropylamino group attached to a tetrahydronaphthalenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Formation of the Tetrahydronaphthalenone Core: The core structure can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the tetrahydronaphthalenone with cyclopropylamine under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Cyclopropylamino)-1,2,3,4-tetrahydronaphthalen-1-one: shares structural similarities with other tetrahydronaphthalenone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its cyclopropylamino group, which can impart distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
6-(cyclopropylamino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H15NO/c15-13-3-1-2-9-8-11(6-7-12(9)13)14-10-4-5-10/h6-8,10,14H,1-5H2 |
Clé InChI |
NGAGHRBUSCRTII-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)NC3CC3)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















